

# Clinical Practice Support Center: Integrating IND81 into Busy Clinical Workflows

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## Compound of Interest

Compound Name: IND81

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A Note to Researchers, Scientists, and Drug Development Professionals: The following resource addresses **IND81**, a clinical quality indicator from the UK's National Institute for Health and Care Excellence (NICE) for the annual foot examination and risk classification of patients with diabetes. While not a laboratory reagent or experimental compound, understanding and correctly implementing this clinical standard of care is crucial for professionals involved in developing therapies for diabetes and its complications. Data from clinical trials can be significantly impacted by the proper assessment and management of diabetic foot complications, making familiarity with these guidelines essential for trial design, site selection, and data interpretation.

## Troubleshooting Guides and FAQs

This section addresses common challenges and questions encountered when integrating the **IND81**-mandated diabetic foot examinations into clinical settings.

Q1: We are consistently running behind schedule. How can we perform a thorough foot exam without disrupting clinic flow?

A: Time management is a common barrier.<sup>[1][2]</sup> Consider the following workflow optimizations:

- Patient Triage: Have medical assistants or nurses instruct patients to remove their shoes and socks upon being roomed.<sup>[3]</sup> This simple step can save several minutes.

- "Foot-Screening Bundles": Keep necessary tools (10g monofilament, 128-Hz tuning fork) in readily accessible kits in each exam room.[4]
- The 3-Minute Exam: Adopt a standardized, efficient examination protocol that can be completed in approximately three minutes while still covering all essential components.[5]
- Team-Based Care: Delegate initial parts of the assessment, such as patient history and visual inspection, to trained clinical staff, with the primary provider performing the final assessment and risk classification.

Q2: What are the most common errors in performing the 10g monofilament test?

A: Incorrect technique can lead to inaccurate assessment of protective sensation. Key issues include:

- Incorrect Application: The monofilament should be applied perpendicular to the skin with enough force to make it bend into a "C" shape for about one second.
- Testing on Callused Skin: Avoid testing on calluses, scars, or broken skin as sensation may be altered.[6]
- Predictable Patterns: Do not apply the monofilament in a predictable sequence. Vary the timing and location to ensure you are testing sensation, not patient prediction.
- Overuse of Monofilament: A single monofilament can lose its stiffness after repeated use. It is recommended to allow for a 24-hour recovery period after use on approximately 10 patients.

Q3: Our electronic health record (EHR) system is not set up for detailed diabetic foot exam documentation. What is the essential information to capture?

A: While a dedicated template is ideal, ensure at a minimum you document the following key findings:

- History: Absence or presence of symptoms like pain, burning, or numbness.[7]

- Inspection: Skin integrity, color, temperature, and presence of any lesions, calluses, or deformities.[7]
- Neurological Assessment: Results of the 10g monofilament test (e.g., "No Loss of Protective Sensation") and at least one other neurological test (e.g., vibration sense with a 128-Hz tuning fork).[7][8]
- Vascular Assessment: Palpation of dorsalis pedis and posterior tibial pulses.[7][8]
- Final Risk Classification: Clearly state the patient's risk category (low, increased, high, or ulcerated foot).

Q4: A patient has palpable pulses but shows signs of neuropathy. How do I classify their risk?

A: According to the **IND81** classification, the presence of neuropathy (loss of protective sensation) automatically places the patient in at least the "increased risk" category, even if vascular status appears normal. If there is also a deformity or skin changes, they would be classified as "high risk".

Q5: What constitutes a "foot deformity" in the context of the **IND81** risk classification?

A: Foot deformities are structural changes that can lead to abnormal pressure points and increase the risk of ulceration. Examples include bunions, hammertoes, Charcot joint, and prominent bony prominences.[7][8]

## Data Presentation: IND81 Risk Classification

The core of the **IND81** indicator is the classification of patients into one of four risk categories. This stratification guides the frequency of follow-up and the intensity of management.

Risk Category	Clinical Findings
Low Risk	Normal sensation and palpable pulses.
Increased Risk	Neuropathy (impaired sensation) OR absent pulses.
High Risk	Neuropathy OR absent pulses, PLUS deformity, skin changes, or a previous ulcer.
Ulcerated Foot	Presence of an active diabetic foot ulcer.

## Clinical Assessment Protocol: Annual Diabetic Foot Examination

This protocol outlines the key steps for a comprehensive foot examination as recommended by NICE guidelines, which form the basis for the **IND81** indicator.

Objective: To assess the neurological, vascular, and musculoskeletal status of the feet in a patient with diabetes to determine their risk of developing foot ulcers.

Materials:

- 10g Monofilament
- 128-Hz Tuning Fork
- Gloves

Methodology:

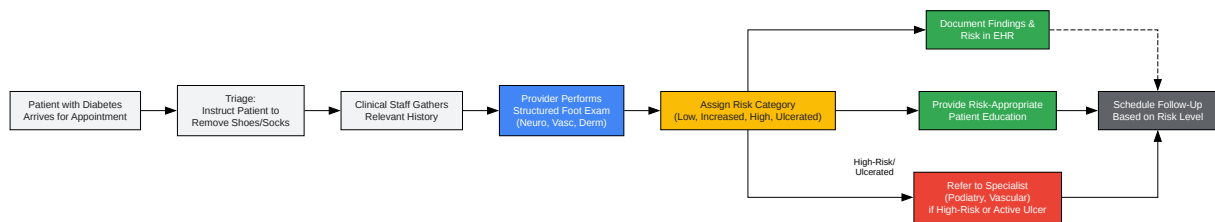
- Patient History:
  - Inquire about any history of foot ulcers or amputations.
  - Ask about symptoms of neuropathy (e.g., numbness, tingling, burning pain) and peripheral artery disease (e.g., leg fatigue, claudication).[7]
  - Review the patient's glycemic control and smoking status.

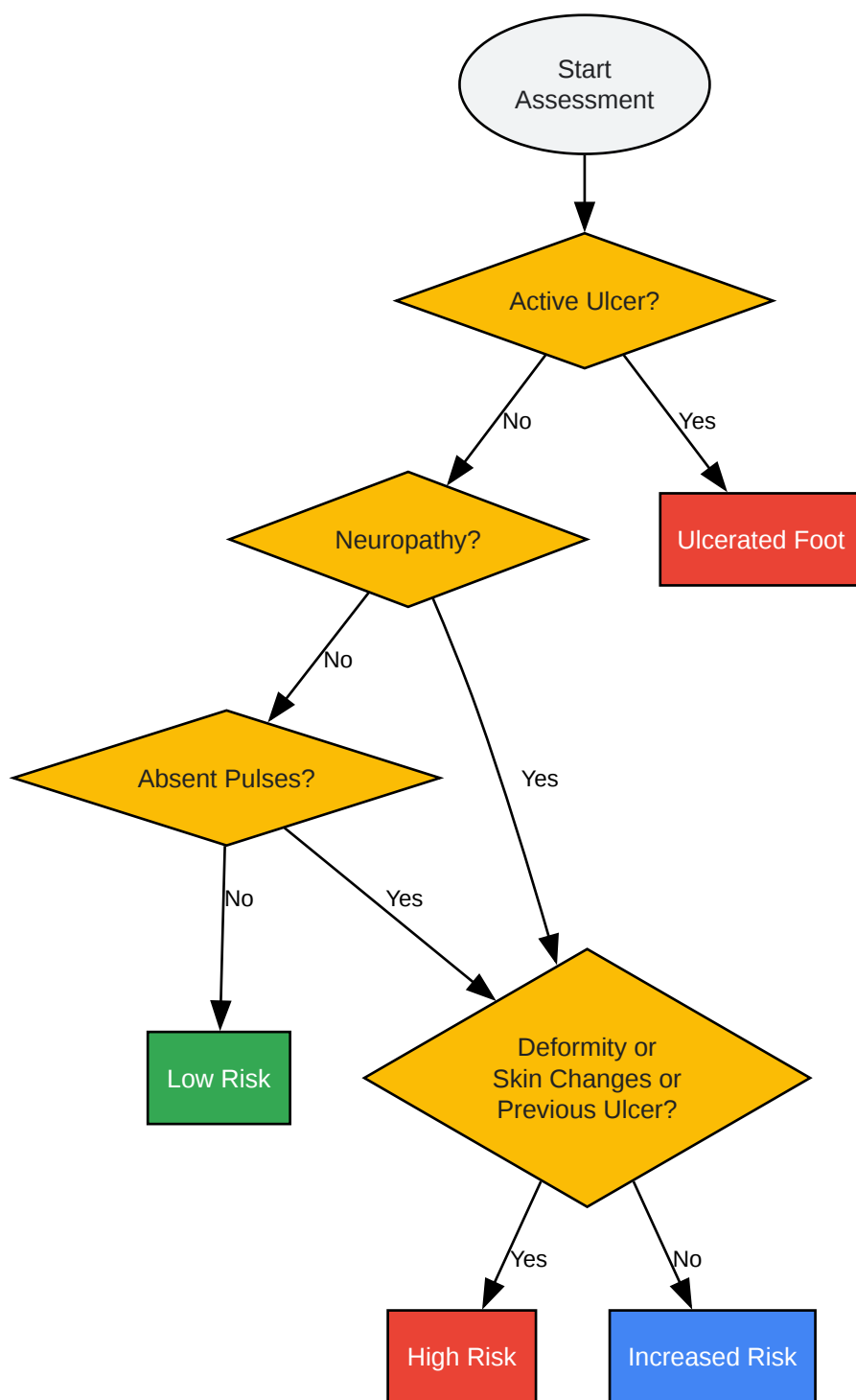
- Dermatological Assessment:
  - Visually inspect the entire surface of both feet, including the soles and between the toes.
  - Note skin integrity, color, and temperature.
  - Document the presence of calluses, corns, fissures, fungal infections, or pre-ulcerative lesions.[\[5\]](#)
- Musculoskeletal Assessment:
  - Examine for any foot deformities such as hammertoes, bunions, or Charcot arthropathy.
  - Assess for any bony prominences that could be pressure points.
  - Check for normal joint mobility.
- Neurological Assessment:
  - 10g Monofilament Test:
    - Explain the procedure to the patient (e.g., "I am going to touch your feet with this plastic thread. Say 'yes' each time you feel it.").
    - Have the patient close their eyes.
    - Apply the monofilament to specific sites (e.g., plantar surface of the great toe, 1st, 3rd, and 5th metatarsal heads), pressing until it buckles.[\[7\]](#)
    - Loss of protective sensation is indicated if the patient cannot feel the monofilament at one or more sites.
  - Vibration Sensation:
    - Apply a vibrating 128-Hz tuning fork to the tip of the great toe.
    - Ask the patient to report when the vibration stops. The inability to detect the vibration is a sign of neuropathy.

- Vascular Assessment:
  - Palpate for the dorsalis pedis and posterior tibial pulses in both feet.
  - Note if the pulses are present, diminished, or absent.
  - Observe for other signs of vascular insufficiency, such as thin, shiny skin, hair loss, or dependent rubor.[\[5\]](#)
- Footwear Assessment:
  - Briefly inspect the patient's shoes for appropriate size, fit, and any areas of excessive wear that might indicate pressure points.
- Risk Classification and Patient Education:
  - Based on the findings, classify the patient into one of the four risk categories (Low, Increased, High, Ulcerated).
  - Educate the patient on their risk status and provide appropriate foot care advice.

## Visualizations

The following diagrams illustrate the workflow for integrating the **IND81** assessment into a clinical visit and the logical pathway for risk classification.





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